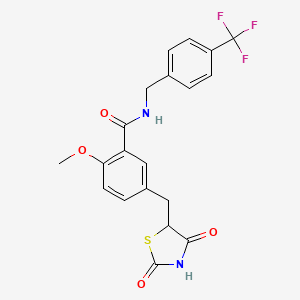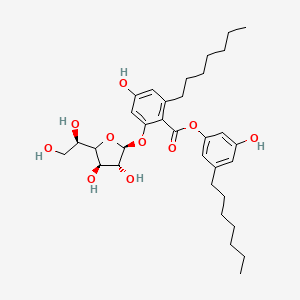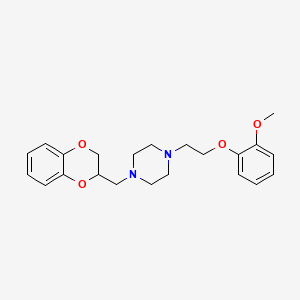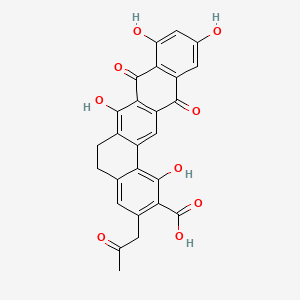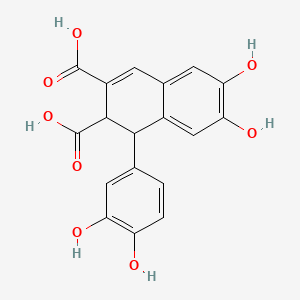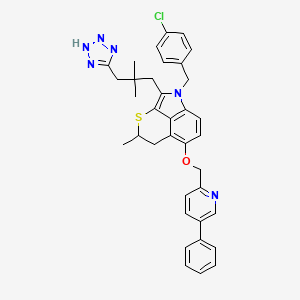
L 691816
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L 691816 is a potent, selective, and orally active inhibitor of 5-lipoxygenase. The chemical structure of this compound includes a thiopyrano[2,3,4-c,d]indole core, which is crucial for its biological activity .
Preparation Methods
The synthesis of L 691816 involves several steps, starting with the formation of the thiopyrano[2,3,4-c,d]indole core. The synthetic route typically includes the following steps :
Formation of the thiopyrano[2,3,4-c,d]indole core: This step involves the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Various substituents are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
L 691816 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions are commonly used to introduce various functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
L 691816 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of 5-lipoxygenase and related enzymes.
Biology: Researchers use this compound to investigate the role of 5-lipoxygenase in various biological processes, including inflammation and immune response.
Mechanism of Action
L 691816 exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is involved in the production of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby decreasing inflammation and related symptoms . The molecular targets and pathways involved include the binding of this compound to the active site of 5-lipoxygenase, preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
L 691816 is unique among 5-lipoxygenase inhibitors due to its potent and selective inhibition, as well as its oral bioavailability . Similar compounds include:
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
MK-886: A leukotriene biosynthesis inhibitor that targets 5-lipoxygenase-activating protein.
AA-861: A selective inhibitor of 5-lipoxygenase used in research studies.
Compared to these compounds, this compound offers a unique combination of potency, selectivity, and oral activity, making it a valuable tool for both research and potential therapeutic applications .
Properties
CAS No. |
150461-07-7 |
|---|---|
Molecular Formula |
C36H35ClN6OS |
Molecular Weight |
635.2 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-[2,2-dimethyl-3-(2H-tetrazol-5-yl)propyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene |
InChI |
InChI=1S/C36H35ClN6OS/c1-23-17-29-32(44-22-28-14-11-26(20-38-28)25-7-5-4-6-8-25)16-15-30-34(29)35(45-23)31(18-36(2,3)19-33-39-41-42-40-33)43(30)21-24-9-12-27(37)13-10-24/h4-16,20,23H,17-19,21-22H2,1-3H3,(H,39,40,41,42) |
InChI Key |
ZXTQNTHPGKKAHX-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7 |
Canonical SMILES |
CC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3-(1-(4-chlorobenzyl)-4-methyl-6-((5-phenylpyridin-2-yl)methoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropyl)-1H-tetrazole L 691,816 L 691816 L-691,816 L-691816 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


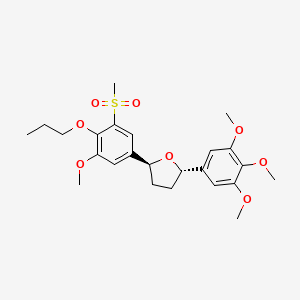
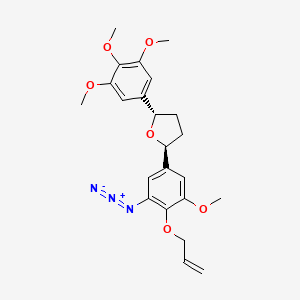
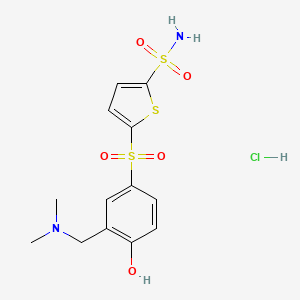

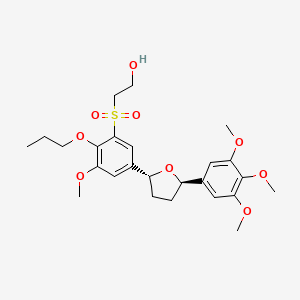
![3-[3-(4-Azidophenyl)sulfonyl-1-[(4-hydroxy-3-iodophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673839.png)

![3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde](/img/structure/B1673844.png)
